

Application Note: Measurement of 1,5-Anhydrosorbitol-13C Enrichment in Tissues

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Compound of Interest

Compound Name: 1,5-Anhydrosorbitol-13C

Cat. No.: B1157525

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Introduction

1,5-Anhydrosorbitol (1,5-AG), a naturally occurring polyol found in food, is a validated marker for short-term glycemic control.[1] It is readily absorbed in the intestine and distributed to all tissues. A key characteristic of 1,5-AG is that it is largely metabolically inert.[2] In healthy individuals, it is filtered by the glomerulus and efficiently reabsorbed in the renal tubules. However, during periods of hyperglycemia (blood glucose > 180 mg/dL), glucose competitively inhibits this reabsorption, leading to increased urinary excretion of 1,5-AG and a corresponding decrease in its plasma concentration.[3][4]

The use of stable isotope-labeled 1,5-Anhydrosorbitol, specifically **1,5-Anhydrosorbitol-13C** (1,5-AG-13C), is a powerful technique in metabolic research. By introducing 1,5-AG-13C as a tracer, researchers can precisely track its absorption, distribution, and clearance within various tissues. This methodology is invaluable for drug development professionals studying the effects of new therapeutic agents on glucose metabolism and renal function, and for scientists investigating the fundamental physiology of polyol transport and distribution. This document provides detailed protocols for the extraction of 1,5-AG from tissues and the subsequent measurement of 13C enrichment using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of the Method

The methodology is based on the principles of stable isotope-resolved metabolomics (SIRM). [5] A known dose of 1,5-AG-13C is administered to the biological system (e.g., an animal model). After a specified period, tissues are harvested, and metabolites are extracted. The

extract, containing both endogenous (unlabeled) 1,5-AG and the exogenous 1,5-AG- ^{13}C tracer, is then prepared for analysis.

For GC-MS analysis, the non-volatile 1,5-AG must be chemically modified through derivatization to make it volatile. A common two-step method involving methoximation followed by silylation is used.[6][7] The derivatized sample is then injected into the GC-MS system. The gas chromatograph separates the 1,5-AG derivative from other metabolites, and the mass spectrometer detects the molecule and its various isotopologues. By analyzing the mass spectrum of a specific fragment of the 1,5-AG derivative, the relative abundance of the ^{13}C -labeled version versus the unlabeled version can be determined, allowing for the precise calculation of isotopic enrichment.

Detailed Experimental Protocols

This section provides a comprehensive protocol for tissue sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Tissue Collection and Metabolite Extraction

This protocol is adapted from established methods for the extraction of polar metabolites from tissue samples.[8]

Materials and Reagents:

- Tissue of interest (e.g., liver, kidney, muscle), snap-frozen in liquid nitrogen.
- Pre-cooled (-20°C) extraction solvent M1: Methyl tert-butyl ether (MTBE) and Methanol (3:1, v/v).
- Extraction solvent M2: Water (HPLC-grade).
- Internal Standard: ^{13}C -Sorbitol or other suitable non-endogenous labeled polyol (1 mg/mL stock in water).
- Bead mill homogenizer and stainless steel beads.
- Microcentrifuge tubes (2 mL).

- Centrifuge capable of 20,000 x g and 4°C.
- Orbital shaker.
- Sonicator bath.

Procedure:

- Preparation: Pre-cool all necessary tubes and solvent mixtures.
- Homogenization: Weigh 20-50 mg of frozen tissue into a 2 mL microcentrifuge tube containing stainless steel beads.
- Extraction - Step 1: Add 1 mL of ice-cold extraction solvent M1 to the tube. Add an appropriate amount of internal standard (e.g., 10 µL of 1 mg/mL 13C-Sorbitol).
- Homogenization: Immediately homogenize the tissue using a bead mill homogenizer (e.g., 2 cycles of 45 seconds at 25 Hz).
- Incubation: Incubate the homogenate on an orbital shaker (100 rpm) for 45 minutes at 4°C, followed by 15 minutes in a sonicator bath.
- Phase Separation: Add 650 µL of solvent M2 (water) to the tube. Vortex vigorously for 1 minute to ensure thorough mixing.
- Centrifugation: Centrifuge the sample at 20,000 x g for 5 minutes at 4°C. This will separate the mixture into three phases: an upper non-polar (lipid) phase, a lower polar (aqueous) phase containing 1,5-AG, and a solid pellet of proteins and cell debris.
- Collection: Carefully collect the lower aqueous phase (~600-700 µL) using a pipette and transfer it to a new microcentrifuge tube. Avoid disturbing the protein pellet.
- Drying: Evaporate the solvent from the collected aqueous phase to complete dryness using a centrifugal vacuum concentrator (e.g., SpeedVac). The dried extract is now ready for derivatization.

Protocol 2: Derivatization for GC-MS Analysis

This two-step protocol is essential for making 1,5-AG and other polar metabolites volatile for GC-MS analysis.^[7]^[9]

Materials and Reagents:

- Dried metabolite extract from Protocol 1.
- Methoxyamine hydrochloride solution (20 mg/mL in pyridine).
- N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).
- Heating block or oven set to 60°C.
- GC vials with inserts.

Procedure:

- **Methoxyimation:** Add 50 µL of methoxyamine hydrochloride solution to the dried extract. Vortex for 5 minutes and then incubate at 60°C for 90 minutes. This step protects the aldehyde and keto groups and reduces the number of isomeric peaks.^[9]
- **Silylation:** After the sample has cooled to room temperature, add 100 µL of MSTFA + 1% TMCS. Vortex thoroughly.
- **Incubation:** Incubate the sample at 60°C for 60 minutes. This step replaces active hydrogens on hydroxyl groups with trimethylsilyl (TMS) groups, increasing volatility.
- **Transfer:** After cooling, transfer the derivatized sample to a GC vial with an insert for analysis.

Protocol 3: GC-MS Analysis and Enrichment Calculation

Instrumentation and Parameters:

- **Gas Chromatograph:** Agilent GC or equivalent.
- **Column:** DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

- Injection Volume: 1 μ L.
- Inlet Temperature: 250°C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Program:
 - Initial temperature: 70°C, hold for 1 minute.
 - Ramp 1: 10°C/min to 300°C.
 - Hold: 5 minutes at 300°C.
- Mass Spectrometer: Agilent MSD or equivalent.
- Ion Source: Electron Ionization (EI) at 70 eV.
- MS Source Temperature: 230°C.
- MS Quad Temperature: 150°C.
- Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan. For accurate quantification of enrichment, SIM mode is preferred as it offers higher sensitivity and a better signal-to-noise ratio.[\[10\]](#)

Data Acquisition and Analysis:

- Identify Fragments: Analyze a derivatized standard of 1,5-AG to determine its retention time and identify characteristic mass fragments. For the fully silylated 1,5-AG derivative, a prominent fragment is often observed at m/z 217.
- Set up SIM Mode: In SIM mode, monitor the ion clusters corresponding to the unlabeled and fully labeled 1,5-AG- $^{13}\text{C}_6$ fragments. For a fragment containing n carbon atoms, you will monitor the ions from $M+0$ to $M+n$ for the unlabeled compound and $M+0$ to $M+n$ for the fully labeled compound (which will appear at a higher m/z). For a fragment from 1,5-AG- $^{13}\text{C}_6$, the mass will be shifted by +6 Da.

- Calculate Enrichment: Isotopic enrichment is calculated from the mass isotopomer distribution of the chosen fragment. The fractional enrichment (FE) is the ratio of the sum of the peak areas of the labeled isotopologues to the sum of the peak areas of all isotopologues (labeled and unlabeled).
 - Let A_0, A_1, A_2, \dots be the peak areas of the mass isotopologues for the unlabeled fragment.
 - Let A'_0, A'_1, A'_2, \dots be the peak areas of the mass isotopologues for the labeled fragment.
 - Total Unlabeled Area (U): $\Sigma(A_i)$
 - Total Labeled Area (L): $\Sigma(A'_i)$
 - Percent Enrichment (%): $[L / (L + U)] * 100$

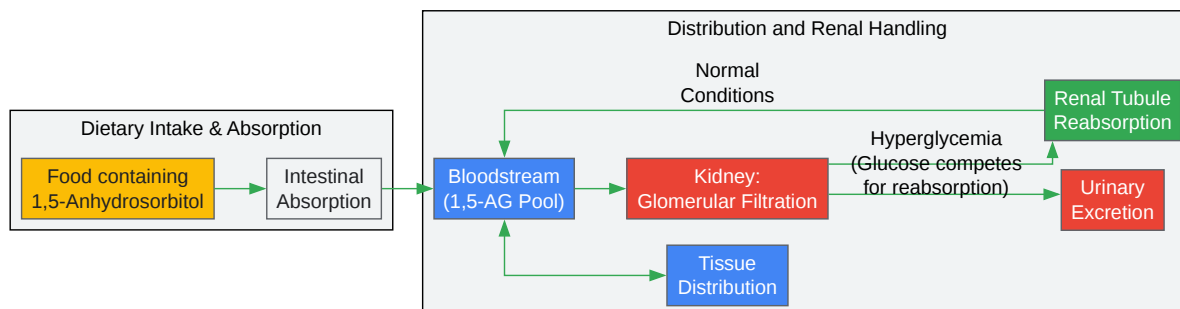
Data Presentation

The following table summarizes typical validation parameters for the quantification of 1,5-AG using mass spectrometry-based methods. These values are representative and may vary depending on the specific instrumentation and matrix.

Parameter	Typical Value	Reference
Linearity Range	1 - 50 $\mu\text{g/mL}$	[11]
Limit of Detection (LOD)	$\sim 0.20 \mu\text{g/mL}$	[1]
Limit of Quantification (LOQ)	$\sim 0.55 \mu\text{g/mL}$	[1]
Recovery Rate	70% - 90%	[1]
Inter-day Precision (%RSD)	< 15%	[11]
Intra-day Precision (%RSD)	< 10%	[11]

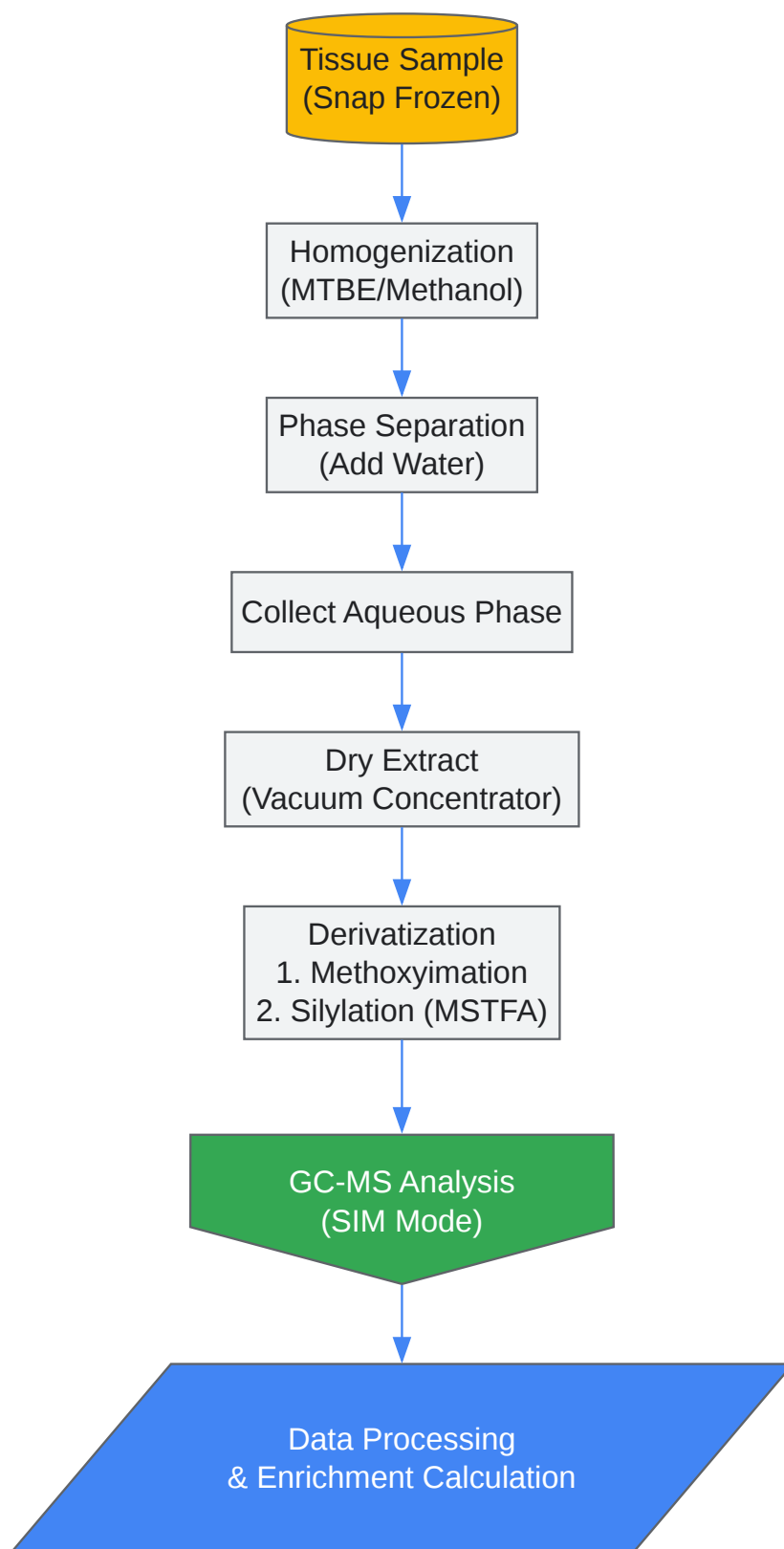
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Diagrams of Pathways and Workflows



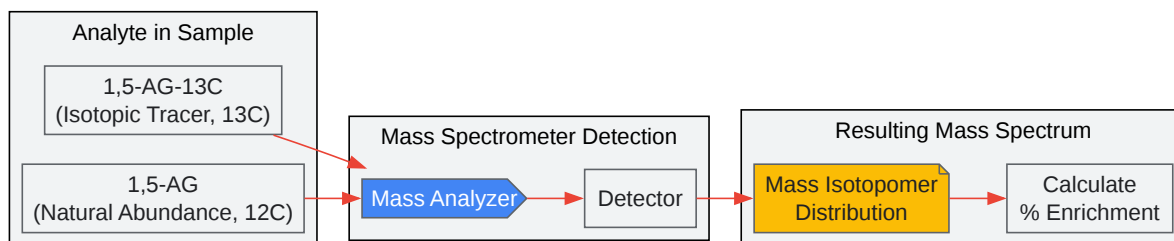
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Caption: Physiological pathway of 1,5-Anhydrosorbitol (1,5-AG).



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Caption: Experimental workflow for 1,5-AG-13C analysis in tissues.



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Caption: Principle of stable isotope enrichment analysis by MS.

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